molecular formula C14H21N5O2S B502446 [(3,4-DIMETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

[(3,4-DIMETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

Katalognummer: B502446
Molekulargewicht: 323.42g/mol
InChI-Schlüssel: LJXFYANGAZRNTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-Dimethoxybenzyl)-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine is a complex organic compound that features a benzylamine structure with additional functional groups, including dimethoxy and tetrazole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-DIMETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps:

    Preparation of 3,4-Dimethoxybenzylamine: This can be synthesized by the reduction of 3,4-dimethoxybenzaldehyde using a reducing agent such as sodium borohydride.

    Synthesis of 1-Methyl-1H-tetrazole-5-thiol: This involves the reaction of methyl isothiocyanate with sodium azide under appropriate conditions.

    Coupling Reaction: The final step involves the coupling of 3,4-dimethoxybenzylamine with 1-methyl-1H-tetrazole-5-thiol using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-Dimethoxybenzyl)-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylamine or tetrazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzylamine or tetrazole groups.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(3,4-Dimethoxybenzyl)-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Wirkmechanismus

The mechanism of action of [(3,4-DIMETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole moiety can act as a bioisostere for carboxylic acids, potentially enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dimethoxybenzylamine: Shares the benzylamine structure but lacks the tetrazole moiety.

    1-Methyl-1H-tetrazole-5-thiol: Contains the tetrazole group but lacks the benzylamine structure.

Uniqueness

N-(3,4-Dimethoxybenzyl)-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine is unique due to the combination of the benzylamine and tetrazole moieties, which may confer distinct chemical and biological properties not found in the individual components.

Eigenschaften

Molekularformel

C14H21N5O2S

Molekulargewicht

323.42g/mol

IUPAC-Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C14H21N5O2S/c1-19-14(16-17-18-19)22-8-4-7-15-10-11-5-6-12(20-2)13(9-11)21-3/h5-6,9,15H,4,7-8,10H2,1-3H3

InChI-Schlüssel

LJXFYANGAZRNTQ-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCCNCC2=CC(=C(C=C2)OC)OC

Kanonische SMILES

CN1C(=NN=N1)SCCCNCC2=CC(=C(C=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.